1-(3-Methoxyphenoxy)-2-propanone
Description
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Structure
3D Structure
Properties
CAS No. |
6437-63-4 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(3-methoxyphenoxy)propan-2-one |
InChI |
InChI=1S/C10H12O3/c1-8(11)7-13-10-5-3-4-9(6-10)12-2/h3-6H,7H2,1-2H3 |
InChI Key |
IOHPALNQKUJFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC=CC(=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Methoxyphenoxy 2 Propanone
Direct Alkylation Approaches in Synthesis
Direct alkylation methods are among the most straightforward and commonly employed strategies for the synthesis of 1-(3-methoxyphenoxy)-2-propanone. These approaches are centered around the formation of the ether bond through a nucleophilic substitution reaction, typically involving a phenoxide and an alkyl halide.
The Williamson ether synthesis stands as a classic and versatile method for preparing ethers, including phenoxyketones. wikipedia.orgpurdue.edulibretexts.org This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in an SN2 reaction. libretexts.org In the context of synthesizing this compound, this would involve the reaction of 3-methoxyphenol (B1666288) with a 1-halo-2-propanone, such as chloroacetone (B47974) or bromoacetone (B165879).
The first step is the deprotonation of 3-methoxyphenol using a suitable base. While strong bases like sodium hydride (NaH) are often used for alcohols, the greater acidity of phenols allows for the use of weaker bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). edubirdie.com The resulting 3-methoxyphenoxide then acts as the nucleophile.
The reaction is sensitive to steric hindrance on the alkyl halide, favoring primary halides for optimal results. wikipedia.org Since chloroacetone and bromoacetone are primary alkyl halides, they are excellent substrates for this reaction. The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), to facilitate the SN2 mechanism. The use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. quizlet.com
| Reactants | Reagents & Conditions | Product | Typical Yield |
| 3-Methoxyphenol, Chloroacetone | K₂CO₃, Acetone, Reflux | This compound | Good to High |
| 3-Methoxyphenol, Bromoacetone | NaOH, H₂O/Dioxane, Heat | This compound | Good |
| 3-Methoxyphenol, Chloroacetone | NaOH, Tetrabutylammonium bromide, H₂O/CH₂Cl₂ | This compound | High |
Condensation Reactions for Compound Formation
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, offer alternative pathways to phenoxyketones. While not always a direct route to this compound, related condensation reactions are fundamental in the synthesis of similar structures.
The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.orgorganic-chemistry.org In a variation applicable to the synthesis of the target compound, a copper catalyst could facilitate the coupling of 3-methoxyphenol with a halo-ketone. However, traditional Ullmann conditions are often harsh, requiring high temperatures. magtech.com.cn Modern modifications using ligands such as diamines or acetylacetonates (B15086760) can enable the reaction to proceed under milder conditions. wikipedia.org
The Darzens condensation, also known as the glycidic ester condensation, is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.orgorganic-chemistry.orgjk-sci.com While this reaction does not directly yield a phenoxyketone, a related pathway could be envisaged. For instance, a Darzens-like reaction of 3-methoxybenzaldehyde (B106831) with an α-haloketone could potentially lead to an epoxy ketone, which could then be rearranged to the desired phenoxyketone.
| Reaction Type | Reactants | Reagents & Conditions | Product Type |
| Ullmann Condensation | 3-Bromoanisole, Hydroxyacetone | CuI, Base (e.g., Cs₂CO₃), High-boiling solvent (e.g., DMF), Heat | This compound |
| Darzens Condensation | 3-Methoxybenzaldehyde, α-Chloroacetone | Base (e.g., NaOEt), Ethanol | α,β-Epoxy ketone |
Grignard Reaction Pathways in Selective Synthesis
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. wikipedia.orgpurdue.edu Their application in the synthesis of this compound is less direct but conceptually plausible through multi-step sequences. A Grignard reagent is typically formed by reacting an organohalide with magnesium metal in an ether solvent. chemguide.co.uk
One potential Grignard-based approach would involve the reaction of a Grignard reagent with a derivative of 3-methoxyphenoxyacetic acid. For example, 3-methoxyphenoxyacetic acid could be converted to its corresponding Weinreb amide. The reaction of this N-methoxy-N-methylamide with methylmagnesium bromide would then yield this compound. This method is known for its ability to prevent the common side reaction of over-addition that can occur with esters. organic-chemistry.org
Alternatively, a Grignard reagent could be prepared from a protected 3-methoxyphenoxy halide. For instance, 1-bromo-3-methoxybenzene could be converted to the corresponding Grignard reagent, 3-methoxyphenylmagnesium bromide. Reaction of this Grignard reagent with a suitable electrophile, such as methoxyacetyl chloride, followed by demethylation and subsequent methylation of the desired hydroxyl group could be a more complex, yet feasible route.
| Step | Reactants | Reagents & Conditions | Intermediate/Product |
| 1 | 3-Methoxyphenoxyacetic acid | Oxalyl chloride, then HN(OMe)Me | N-Methoxy-N-methyl-2-(3-methoxyphenoxy)acetamide |
| 2 | N-Methoxy-N-methyl-2-(3-methoxyphenoxy)acetamide | MeMgBr, THF | This compound |
Other Established Organic Synthesis Routes for Phenoxyketones
Several other synthetic strategies have been established for the preparation of phenoxyketones, which could be adapted for the synthesis of this compound.
The reaction of phenols with α-diazoketones in the presence of a suitable catalyst, such as a Lewis acid or a transition metal complex, can lead to the formation of phenoxyketones. The diazoketone, upon activation, generates a carbene or a related reactive intermediate that undergoes an O-H insertion reaction with the phenol.
Another approach involves the oxidation of a corresponding secondary alcohol. For instance, 1-(3-methoxyphenoxy)-2-propanol could be oxidized to the target ketone using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine), or a Dess-Martin periodinane oxidation. The precursor alcohol, in turn, could be synthesized by the ring-opening of a suitable epoxide, such as 1,2-epoxypropane, with 3-methoxyphenol.
| Method | Precursor | Reagents & Conditions | Product |
| O-H Insertion | 3-Methoxyphenol, 1-Diazo-2-propanone | Rh₂(OAc)₄, Dichloromethane | This compound |
| Oxidation of Secondary Alcohol | 1-(3-Methoxyphenoxy)-2-propanol | PCC, Dichloromethane | This compound |
| Epoxide Ring Opening & Oxidation | 1,2-Epoxypropane, 3-Methoxyphenol | 1. Base (e.g., NaH), THF; 2. PCC, CH₂Cl₂ | This compound |
Chemical Reactivity and Transformation Mechanisms of 1 3 Methoxyphenoxy 2 Propanone
Oxidation Reactions and Product Formation
The oxidation of 1-(3-Methoxyphenoxy)-2-propanone can proceed through several pathways, primarily targeting the ketone functionality or the ether linkage, leading to a variety of products depending on the oxidizing agent and reaction conditions.
One significant oxidation pathway is the Baeyer-Villiger oxidation , which involves the conversion of a ketone to an ester. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.org When this compound is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), an oxygen atom is inserted between the carbonyl carbon and an adjacent carbon atom. organicchemistrytutor.com The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. In the case of this unsymmetrical ketone, the migratory preference generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org Therefore, the 3-methoxyphenoxymethyl group would be expected to migrate in preference to the methyl group, yielding 3-methoxyphenoxymethyl acetate (B1210297) as the major product.
Another potential oxidation reaction is the oxidative cleavage of the ether bond or the C-C bond adjacent to the carbonyl group. Strong oxidizing agents under harsh conditions can lead to the breakdown of the molecule. For instance, copper-catalyzed aerobic oxidation has been shown to promote the C-C bond cleavage of β-alkoxy alcohols and related compounds. nih.gov While direct studies on this compound are limited, analogous reactions suggest that under certain catalytic conditions, cleavage could occur, leading to smaller molecules like 3-methoxyphenol (B1666288) and acetic acid derivatives. nih.govnih.gov
| Oxidation Reaction | Reagent | Major Product |
| Baeyer-Villiger Oxidation | Peroxy acid (e.g., mCPBA) | 3-Methoxyphenoxymethyl acetate |
| Oxidative Cleavage | Strong oxidizing agents | 3-Methoxyphenol, Acetic acid derivatives |
Reduction Reactions of the Ketone Functional Group
The ketone group in this compound is readily reduced to a secondary alcohol, 1-(3-Methoxyphenoxy)-2-propanol. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents. umn.edu
A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄) . umn.edumasterorganicchemistry.comchemguide.co.ukpressbooks.pub The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon. chemguide.co.ukpressbooks.pub This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the secondary alcohol. masterorganicchemistry.comchemguide.co.uk Aldehydes and ketones are selectively reduced by NaBH₄, while less reactive functional groups like esters and amides remain unaffected under normal conditions. umn.edumasterorganicchemistry.com
Catalytic hydrogenation is another effective method for reducing ketones. chemistrytalk.orglibretexts.org This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. chemistrytalk.orgnih.gov The reaction occurs on the surface of the metal catalyst, where both the ketone and hydrogen are adsorbed. chemistrytalk.org This method is highly efficient but may also reduce other unsaturated functionalities, such as carbon-carbon double bonds, if present in the molecule. chemistrytalk.org For aromatic ketones, selective reduction of the carbonyl group without affecting the aromatic ring can be achieved under mild conditions using specific catalysts like Pd(0)EnCat™ 30NP. nih.gov
| Reduction Method | Reagent(s) | Product |
| Hydride Reduction | Sodium borohydride (NaBH₄) in alcohol | 1-(3-Methoxyphenoxy)-2-propanol |
| Catalytic Hydrogenation | H₂, Metal catalyst (e.g., Pd, Pt, Ni) | 1-(3-Methoxyphenoxy)-2-propanol |
Electrophilic Aromatic Substitution on the Methoxy-Substituted Phenoxy Moiety
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SₑAr) reactions. wikipedia.org The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the benzene (B151609) ring through resonance. vedantu.comvedantu.comlibretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. vedantu.com
Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For example, in the halogenation of anisole (B1667542) (methoxybenzene), a closely related compound, substitution occurs primarily at the ortho and para positions. brainly.inyoutube.com The reaction with bromine in a solvent like acetic acid proceeds readily, often without the need for a Lewis acid catalyst, to yield a mixture of o-bromoanisole and p-bromoanisole, with the para isomer being the major product due to reduced steric hindrance. vedantu.comvedantu.comyoutube.com Similarly, nitration of anisole yields a mixture of ortho- and para-nitroanisole. libretexts.org
It is important to note that the side chain, -(CH₂)C(=O)CH₃, attached to the phenoxy group can also influence the regioselectivity of the substitution. While the methoxy group is the dominant directing group, the steric bulk of the side chain might further favor substitution at the para position relative to the methoxy group.
| Reaction | Reagents | Expected Major Products |
| Bromination | Br₂ in Acetic Acid | 4-Bromo-1-methoxy-3-(2-oxopropoxy)benzene |
| Nitration | HNO₃, H₂SO₄ | 1-Methoxy-4-nitro-3-(2-oxopropoxy)benzene |
Nucleophilic Addition and Condensation Reactions of the Ketone
The carbonyl carbon of this compound is electrophilic and undergoes nucleophilic addition reactions with a variety of nucleophiles. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org
A classic example is the Wittig reaction , which converts ketones into alkenes. organic-chemistry.orgwikipedia.orgbyjus.comdalalinstitute.com In this reaction, a phosphorus ylide (Wittig reagent) attacks the ketone. The resulting intermediate, a betaine, collapses to form an oxaphosphetane, which then fragments to yield an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.com By choosing the appropriate Wittig reagent, a variety of substituted alkenes can be synthesized from this compound. For instance, reaction with methylenetriphenylphosphorane (B3051586) would yield 1-(3-methoxyphenoxy)-2-methylprop-1-ene.
The ketone can also undergo condensation reactions . For example, it can react with primary amines to form imines (Schiff bases) or with secondary amines to form enamines. These reactions are typically acid-catalyzed and involve the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration.
| Reaction | Reagent | Product Type |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene |
| Imine Formation | Primary Amine (R-NH₂) | Imine |
| Enamine Formation | Secondary Amine (R₂NH) | Enamine |
Alpha-Carbon Reactivity and Enolization Chemistry (e.g., Haloform Reaction)
The carbon atoms adjacent to the carbonyl group (alpha-carbons) in this compound are acidic and can be deprotonated to form an enolate ion. This enolate is a key intermediate in several important reactions. jove.com
The presence of a methyl group adjacent to the carbonyl makes this compound a substrate for the haloform reaction . byjus.comchemistrysteps.comjove.comwikipedia.org This reaction occurs under basic conditions in the presence of a halogen (chlorine, bromine, or iodine). byjus.comwikipedia.org The reaction proceeds through repeated halogenation of the methyl group's alpha-hydrogens until a trihalomethyl ketone is formed. jove.comwikipedia.orgmasterorganicchemistry.com This intermediate is then cleaved by hydroxide (B78521) ion to yield a carboxylate (3-methoxyphenoxyacetate) and a haloform (chloroform, bromoform, or iodoform). wikipedia.orgmasterorganicchemistry.com The formation of iodoform, a yellow precipitate, is often used as a qualitative test for methyl ketones. chemistrysteps.comjove.comwikipedia.org
Under acidic conditions, the ketone can undergo alpha-halogenation via an enol intermediate. wikipedia.orgmasterorganicchemistry.comlibretexts.org The acid catalyzes the formation of the enol, which then acts as a nucleophile and attacks the halogen. masterorganicchemistry.comlibretexts.org Unlike the base-promoted reaction, the acid-catalyzed halogenation typically results in the substitution of only one alpha-hydrogen, as the introduction of a halogen deactivates the product towards further reaction. wikipedia.org
| Reaction | Conditions | Key Intermediate | Major Product(s) |
| Haloform Reaction | Base (e.g., NaOH), Halogen (e.g., I₂) | Enolate | 3-Methoxyphenoxyacetate, Haloform (e.g., Iodoform) |
| Acid-Catalyzed α-Halogenation | Acid (e.g., HBr), Halogen (e.g., Br₂) | Enol | 1-Bromo-3-(3-methoxyphenoxy)propan-2-one |
Derivatives and Analogs of 1 3 Methoxyphenoxy 2 Propanone: Design and Synthesis
Synthesis of Substituted Phenoxypropanone Derivatives
The synthesis of substituted phenoxypropanone derivatives is most commonly achieved through the Williamson ether synthesis. nih.govresearchgate.netnih.gov This robust and versatile method involves the reaction of a substituted phenoxide with an α-haloketone, typically chloro- or bromoacetone (B165879). The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone and displacing the halide to form the ether linkage. researchgate.net
The general synthetic scheme involves the deprotonation of a substituted phenol (B47542) using a suitable base to generate the corresponding phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The choice of solvent is crucial and often includes polar aprotic solvents like acetone (B3395972), dimethylformamide (DMF), or acetonitrile, which facilitate the SN2 reaction. nih.gov
For instance, to synthesize derivatives of 1-(3-Methoxyphenoxy)-2-propanone with substituents on the aromatic ring, one would start with the appropriately substituted 3-methoxyphenol (B1666288). Halogenated derivatives, such as those containing fluorine, chlorine, or bromine, can be prepared from the corresponding halogenated phenols. nih.gov Similarly, nitro-substituted derivatives can be synthesized from nitrophenols. researchgate.netmdpi.com The synthesis of amino derivatives can be achieved by the reduction of the corresponding nitro compounds or through specialized synthetic routes involving aminated phenols. nih.govrsc.org
The reaction conditions, including temperature and reaction time, are optimized to maximize the yield and purity of the desired product. The progress of the reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques such as extraction, crystallization, or column chromatography. researchgate.net
The table below summarizes the synthesis of various substituted phenoxypropanone derivatives based on the Williamson ether synthesis.
| Starting Phenol | Reagent | Product | Key Reaction Type |
| 3-Methoxyphenol | Chloroacetone (B47974) | This compound | Williamson Ether Synthesis |
| 4-Fluoro-3-methoxyphenol | Chloroacetone | 1-(4-Fluoro-3-methoxyphenoxy)-2-propanone | Williamson Ether Synthesis |
| 4-Nitro-3-methoxyphenol | Chloroacetone | 1-(4-Nitro-3-methoxyphenoxy)-2-propanone | Williamson Ether Synthesis |
| 4-Amino-3-methoxyphenol | Chloroacetone | 1-(4-Amino-3-methoxyphenoxy)-2-propanone | Williamson Ether Synthesis |
Isomeric and Structural Analogs: Comparative Chemical Analysis
The position of the methoxy (B1213986) group on the phenoxy ring significantly influences the chemical and physical properties of the resulting propanone derivative. A comparative analysis of the ortho, meta, and para isomers—1-(2-methoxyphenoxy)-2-propanone, this compound, and 1-(4-methoxyphenoxy)-2-propanone, respectively—reveals distinct differences in their spectroscopic and physicochemical characteristics.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the isomers show characteristic shifts that can be used for their differentiation. nih.govthermofisher.com In the ¹H NMR spectrum, the chemical shifts of the aromatic protons are particularly informative. For the ortho isomer, the proximity of the methoxy group to the ether linkage results in a more complex splitting pattern compared to the more symmetrical patterns of the meta and para isomers. The chemical shift of the methoxy protons also varies slightly among the isomers. spectrabase.com
Infrared (IR) Spectroscopy: The IR spectra of all three isomers exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1720-1740 cm⁻¹. nih.govresearchgate.net The C-O-C stretching vibrations of the ether linkage appear as characteristic bands in the fingerprint region (1000-1300 cm⁻¹). Subtle differences in the positions and intensities of these bands can be observed due to the different substitution patterns on the aromatic ring.
Mass Spectrometry (MS): The mass spectra of the isomers show the same molecular ion peak, confirming their identical molecular weight. However, the fragmentation patterns can differ, providing further structural information. Common fragmentation pathways involve cleavage of the ether bond and the propanone side chain. nist.gov
The following table provides a comparative overview of some key physicochemical properties of the methoxyphenoxy-2-propanone isomers.
| Property | 1-(2-Methoxyphenoxy)-2-propanone | This compound | 1-(4-Methoxyphenoxy)-2-propanone |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol | 180.20 g/mol | 180.20 g/mol |
| Boiling Point | ~260 °C | ~265 °C | ~270 °C |
| Density | ~1.12 g/cm³ | ~1.13 g/cm³ | ~1.14 g/cm³ |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic: 6.8-7.2 (m, 4H), OCH₂: 4.6 (s, 2H), OCH₃: 3.9 (s, 3H), CH₃: 2.2 (s, 3H) | Aromatic: 6.6-7.3 (m, 4H), OCH₂: 4.5 (s, 2H), OCH₃: 3.8 (s, 3H), CH₃: 2.2 (s, 3H) | Aromatic: 6.8-7.0 (d, 2H), 6.8-7.0 (d, 2H), OCH₂: 4.5 (s, 2H), OCH₃: 3.8 (s, 3H), CH₃: 2.2 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl: ~206, Aromatic: ~112-150, OCH₂: ~73, OCH₃: ~56, CH₃: ~27 | Carbonyl: ~206, Aromatic: ~102-160, OCH₂: ~72, OCH₃: ~55, CH₃: ~27 | Carbonyl: ~207, Aromatic: ~114-154, OCH₂: ~73, OCH₃: ~55, CH₃: ~27 |
| IR (C=O stretch, cm⁻¹) | ~1730 | ~1735 | ~1728 |
Strategies for Functionalization and Molecular Modification
The this compound scaffold offers several avenues for functionalization and molecular modification to fine-tune its properties for specific applications. These strategies can be broadly categorized into modifications of the aromatic ring and transformations of the ketone group.
Aromatic Ring Functionalization:
Electrophilic aromatic substitution reactions can be employed to introduce various functional groups onto the phenoxy ring. researchgate.net The methoxy group is an ortho-, para-directing activator, which guides the position of incoming electrophiles. Common functionalization reactions include:
Halogenation: Introduction of halogen atoms (F, Cl, Br) can significantly alter the electronic properties and lipophilicity of the molecule.
Nitration: Nitration of the aromatic ring, followed by reduction, provides a route to amino-substituted derivatives, which can serve as handles for further chemical modifications. researchgate.net
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of alkyl and acyl groups, expanding the structural diversity of the derivatives.
Ketone Group Modification:
The ketone functionality in the propanone chain is a versatile site for a wide range of chemical transformations. thermofisher.comnih.gov These modifications can lead to the formation of new heterocyclic rings or introduce different functional groups:
Reduction: The ketone can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions.
Reductive Amination: Reaction with an amine in the presence of a reducing agent leads to the formation of amino derivatives. nih.gov
Condensation Reactions: The ketone can undergo condensation reactions with various reagents, such as hydrazines, to form hydrazones and subsequently pyrazole (B372694) rings. wikipedia.orgnih.gov Knoevenagel condensation with active methylene (B1212753) compounds is another powerful tool for C-C bond formation.
Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl group to form tertiary alcohols.
These functionalization strategies enable the systematic modification of the this compound scaffold, leading to the development of novel compounds with potentially enhanced biological activities or material properties.
Advanced Spectroscopic Characterization and Conformational Analysis of 1 3 Methoxyphenoxy 2 Propanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 1-(3-methoxyphenoxy)-2-propanone can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy reveals the different chemical environments of the protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methylene (B1212753) protons adjacent to the ether linkage, and the methyl protons of the ketone group.
The aromatic protons on the 3-methoxyphenoxy ring are expected to appear in the downfield region, typically between 6.5 and 7.3 ppm, due to the deshielding effect of the aromatic ring current. The splitting pattern of these protons will depend on their coupling with each other. The methoxy group protons (O-CH₃) should appear as a sharp singlet around 3.8 ppm. The methylene protons (-O-CH₂-C=O) are adjacent to both an ether oxygen and a carbonyl group, which would place their signal in the range of 4.5-4.8 ppm as a singlet. The methyl protons of the ketone group (C(=O)-CH₃) are expected to appear as a singlet further upfield, around 2.2 ppm. docbrown.infodocbrown.infochemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.3 | Multiplet |
| -OCH₂- | 4.5 - 4.8 | Singlet |
| -OCH₃ | ~3.8 | Singlet |
| -C(O)CH₃ | ~2.2 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The carbonyl carbon of the ketone group is the most deshielded and is expected to appear significantly downfield, typically in the range of 205-208 ppm. docbrown.info The carbons of the aromatic ring will resonate between 100 and 160 ppm. The carbon atom attached to the ether oxygen (C-O) will be the most downfield among the aromatic carbons. The methoxy carbon (-OCH₃) is expected around 55 ppm. docbrown.info The methylene carbon (-O-CH₂-C=O) will be in the region of 70-80 ppm, and the methyl carbon of the ketone group (-C(O)CH₃) will be the most upfield, around 28-30 ppm. docbrown.infochemicalbook.comdocbrown.infochemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 205 - 208 |
| Aromatic C-O | ~160 |
| Aromatic C-H | 100 - 130 |
| -OCH₂- | 70 - 80 |
| -OCH₃ | ~55 |
| -C(O)CH₃ | 28 - 30 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are instrumental in assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be primarily used to confirm the connectivity of the protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation). sdsu.eduemerypharma.com This would allow for the unambiguous assignment of the protonated carbons in the molecule, such as the aromatic C-H, the -OCH₂-, the -OCH₃, and the -C(O)CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlation). emerypharma.comyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, HMBC would show a correlation between the methylene protons (-OCH₂-) and the carbonyl carbon (C=O), as well as the aromatic carbon attached to the ether oxygen. It would also show correlations between the aromatic protons and the neighboring aromatic carbons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and, consequently, the molecular formula of a compound. For this compound (C₁₀H₁₂O₃), the expected exact mass can be calculated. HRMS provides a measured mass with high accuracy, which can then be compared to the calculated mass to confirm the elemental composition.
The fragmentation pattern observed in the mass spectrum can also provide structural information. Expected fragmentation of this compound would likely involve the cleavage of the ether bond and the bonds adjacent to the carbonyl group. Common fragments would include the methoxyphenoxy radical or cation and the acetyl group. nist.govnih.govdocbrown.infonist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
A strong, sharp absorption band around 1715-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. ucalgary.cadocbrown.info
C-O stretching vibrations for the aryl-alkyl ether are expected to show two bands, one asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1000-1075 cm⁻¹ .
C-H stretching vibrations of the aromatic ring will appear just above 3000 cm⁻¹ .
C-H stretching vibrations of the aliphatic methyl and methylene groups will be observed in the region of 2850-3000 cm⁻¹ . researchgate.net
C=C stretching vibrations of the aromatic ring will show multiple bands in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Ketone | C=O Stretch | 1715 - 1725 | Strong |
| Aryl-alkyl ether | Asymmetric C-O Stretch | 1200 - 1275 | Strong |
| Aryl-alkyl ether | Symmetric C-O Stretch | 1000 - 1075 | Medium |
| Aromatic | C-H Stretch | > 3000 | Medium |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aliphatic | C-H Stretch | 2850 - 3000 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Environment-Induced Electronic Stark Effects in Conformational Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions due to the substituted benzene (B151609) ring.
Aromatic ketones typically exhibit two main absorption bands: a strong band at shorter wavelengths (around 200-280 nm) corresponding to a π → π* transition and a weaker band at longer wavelengths (around 280-330 nm) corresponding to an n → π* transition of the carbonyl group. The position and intensity of these bands can be influenced by the substituent on the aromatic ring.
X-ray Crystallography for Solid-State Molecular Structure Determination
As of the latest available research, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data regarding its solid-state molecular structure, including crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles, are not available.
While experimental crystallographic data is currently unavailable, theoretical and spectroscopic methods serve as the primary means of investigating the conformational landscape of this compound. Future crystallographic studies would be instrumental in providing a precise, static picture of its molecular geometry, which would complement the dynamic conformational information obtained from other analytical techniques.
Computational Chemistry and Quantum Mechanical Investigations of 1 3 Methoxyphenoxy 2 Propanone
Density Functional Theory (DFT) Applications in Molecular Analysis
Density Functional Theory (DFT) has emerged as a principal tool for the computational study of molecular systems. Its balance of accuracy and computational cost makes it particularly suitable for analyzing medium-sized organic molecules like 1-(3-methoxyphenoxy)-2-propanone.
DFT calculations are instrumental in determining the electronic structure of this compound. These calculations provide crucial information about the distribution of electrons within the molecule, which in turn governs its chemical behavior. Key properties such as the total energy, electron density, and orbital energies are routinely computed. For instance, the B3LYP functional combined with a 6-311G(d,p) basis set is a common level of theory for such calculations, offering reliable geometric and electronic property predictions.
Interactive Data Table: Calculated Electronic Properties of this compound
| Property | Calculated Value | Units |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.2 | g/mol |
| Monoisotopic Mass | 180.078644241 | Da |
| Topological Polar Surface Area | 35.5 | Ų |
| Heavy Atom Count | 13 | |
| Rotatable Bond Count | 4 | |
| Hydrogen Bond Acceptor Count | 3 |
This data is based on general computational chemistry data available for similar compounds. guidechem.com
Understanding the reactivity of this compound involves mapping out its potential energy surface (PES) for various chemical reactions. DFT is a powerful tool for this purpose, allowing for the identification of transition states, intermediates, and products. researchgate.netresearchgate.net By calculating the energies of these species, reaction barriers can be determined, providing insights into the kinetics and thermodynamics of potential transformations. youtube.com For example, studying the PES can reveal the most likely pathways for nucleophilic attack at the carbonyl carbon or electrophilic substitution on the aromatic ring. A "shoulder" on the intrinsic reaction coordinate (IRC) can sometimes indicate a valley-ridge inflection point, suggesting the possibility of a single transition state leading to multiple products. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory, providing critical information about a molecule's reactivity. pearson.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap generally implies greater stability and lower reactivity. nih.govchalcogen.ro For this compound, the HOMO is likely to be localized on the electron-rich methoxyphenoxy group, while the LUMO would be centered on the electron-deficient carbonyl group. Theoretical calculations can provide precise energy values and visualizations of these orbitals. nih.gov
Interactive Data Table: Conceptual HOMO-LUMO Analysis for a Similar Compound
| Parameter | Conceptual Value (eV) | Significance |
| E_HOMO | -0.26751 | Electron-donating ability |
| E_LUMO | -0.18094 | Electron-accepting ability |
| Energy Gap (ΔE) | 0.08657 | Chemical reactivity and stability |
Note: The values presented are for a different organic molecule, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, and serve as an illustrative example of the data obtained from HOMO-LUMO analysis. nih.gov
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. researchgate.netavogadro.cc For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ether groups, and positive potential near the hydrogen atoms. researchgate.netnih.gov
Interactive Data Table: Conceptual Calculated NLO Properties
| Parameter | Conceptual Value |
| Dipole Moment (μ) | Non-zero |
| Polarizability (α) | Calculated Value |
| First Hyperpolarizability (β) | Calculated Value |
Note: The table indicates the types of values that would be calculated. Specific numerical results require dedicated computational studies on this compound.
Ab Initio Calculation Methodologies
Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. scribd.com While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results. These methods are often used to benchmark the results obtained from DFT calculations. For a molecule like this compound, ab initio calculations can be employed to obtain very precise geometries, interaction energies, and spectroscopic properties, further refining the understanding gained from DFT studies. repositorioinstitucional.mx The choice of method and basis set, such as the 6-31G basis set, is crucial and depends on the desired accuracy and available computational resources. scribd.com
No Publicly Available Research Found for this compound
Following a comprehensive search of scientific literature and research databases, no specific in vitro studies detailing the molecular interactions and biological activity of the chemical compound This compound were found. Consequently, an article structured around the requested outline concerning its interaction with cyclooxygenase enzymes, Peroxisome Proliferator-Activated Receptors (PPAR), and its potential anti-inflammatory, analgesic, or anti-cancer efficacy cannot be generated at this time.
The requested sections for the article were:
Molecular Interactions and in Vitro Biological Activity Research of 1 3 Methoxyphenoxy 2 Propanone
In Vitro Cell Line Studies for Biological Efficacy (e.g., anti-inflammatory, analgesic, anti-cancer potential)
The search did not yield any published papers, clinical trial data, or scholarly articles that have specifically investigated 1-(3-Methoxyphenoxy)-2-propanone for these biological targets or potential therapeutic effects. While research exists on other molecules containing methoxyphenoxy or propanone moieties, this information falls outside the strict constraints of the requested subject.
Therefore, it is not possible to provide an accurate, evidence-based article on the "" as the foundational research does not appear to be publicly available.
Environmental Fate and Degradation Pathways of 1 3 Methoxyphenoxy 2 Propanone
Abiotic Degradation Processes
Hydrolysis Kinetics and Mechanisms
No data is available on the hydrolysis of 1-(3-Methoxyphenoxy)-2-propanone. This process would involve the reaction of the compound with water, potentially leading to the cleavage of the ether or ketone functional groups. The rate of hydrolysis would be influenced by factors such as pH and temperature. Without experimental data, the significance of hydrolysis as a degradation pathway for this compound in the environment cannot be determined.
Photolysis under Environmental Conditions
Information regarding the photolysis of this compound is not available. Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. The potential for this compound to undergo photolysis would depend on its ability to absorb light in the environmentally relevant UV spectrum and the efficiency with which the absorbed energy leads to chemical transformation.
Biotic Degradation Processes
Aerobic Biodegradation in Soil and Aquatic Systems
There are no studies available that investigate the aerobic biodegradation of this compound. Aerobic biodegradation, which occurs in the presence of oxygen, is a major degradation pathway for many organic compounds in soil and water. Microorganisms such as bacteria and fungi would be responsible for breaking down the compound.
Anaerobic Biodegradation in Environmental Media
No research has been published on the anaerobic biodegradation of this compound. Anaerobic conditions, or the absence of oxygen, are found in environments such as sediments, deep groundwater, and landfills. The potential for this compound to be degraded under these conditions is unknown.
Sorption and Distribution in Environmental Compartments
There is no data on the sorption of this compound to soil or sediment. Sorption is the process by which a chemical binds to solid particles in the environment. This process influences a compound's mobility, bioavailability, and ultimately its fate. Key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) have not been determined for this compound.
Volatilization Characteristics and Air-Water Exchange
The tendency of a chemical to volatilize from water into the air is governed by its vapor pressure and its partitioning behavior between air and water, which is described by the Henry's Law constant.
Volatilization and Vapor Pressure
Air-Water Exchange and Henry's Law Constant
The air-water exchange of a compound is quantified by its Henry's Law constant (H). A higher H value indicates a greater tendency for the compound to partition from water to air. As with vapor pressure, a measured Henry's Law constant for this compound is not available. However, data for a structurally similar compound, guaiacylacetone (1-(4-hydroxy-3-methoxyphenyl)-2-propanone), is available and can serve as a useful analogue. Guaiacylacetone has a reported Henry's Law solubility constant (Hscp) of 1.2 x 10⁴ mol/(m³·Pa) at 298.15 K. nih.gov This value suggests a moderate tendency to partition from the gas phase into the aqueous phase.
Given the structural similarities, it is plausible that this compound would exhibit a comparable Henry's Law constant, indicating that it would not be highly volatile from aqueous solutions. The process of volatilization from water surfaces is, therefore, not expected to be a dominant environmental fate process for this compound.
| Physicochemical Property | Value | Source/Analogue |
| Boiling Point | 150-153 °C (at 20 Torr) | Chemical Supplier Data |
| Vapor Pressure | Data not available; expected to be low | Inferred from high boiling point and structure |
| Henry's Law Constant (Hscp) | Estimated based on analogue | Guaiacylacetone: 1.2 x 10⁴ mol/(m³·Pa) nih.gov |
Identification and Analysis of Environmental Transformation Products
The degradation of this compound in the environment is expected to proceed through several transformation pathways, primarily driven by microbial activity and photochemical reactions. The resulting transformation products will be determined by the cleavage of its ether linkage, and modifications to its methoxy (B1213986) and ketone functional groups. nih.gov
Microbial Degradation
Microbial degradation is a primary mechanism for the breakdown of aromatic compounds in the environment. nih.govnih.gov For this compound, two main sites are susceptible to microbial attack: the ether bond and the methoxy group.
O-Demethylation: A common pathway in the microbial degradation of methoxylated aromatic compounds, such as the related compound guaiacol, is O-demethylation. researchgate.net This process would transform this compound into 1-(3-hydroxyphenoxy)-2-propanone and formaldehyde. researchgate.net
Ether Cleavage: Bacteria capable of degrading diaryl ethers are known to cleave the ether bond. researchgate.net This would lead to the formation of 3-methoxyphenol (B1666288) (guaiacol) and 2-hydroxyacetone. Both of these products are known to be further biodegradable.
Ketone Reduction/Oxidation: The ketone group can undergo microbial reduction to a secondary alcohol, yielding 1-(3-methoxyphenoxy)-2-propanol. Further oxidation could also occur, potentially leading to cleavage of the propanone side chain.
Photochemical Degradation
In the presence of sunlight, particularly in aquatic environments, photochemical reactions can contribute to the transformation of this compound. Aromatic ketones are known to undergo photoreduction in the presence of a hydrogen donor, which could lead to the formation of the corresponding pinacol (B44631) or hydrol. Additionally, indirect photolysis, mediated by reactive species such as hydroxyl radicals present in natural waters, can lead to the hydroxylation of the aromatic ring and other oxidative transformations.
Potential Transformation Products
Based on the degradation pathways of analogous compounds, a range of transformation products can be anticipated. The identification and analysis of these products in environmental samples would typically be carried out using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
| Potential Transformation Product | Precursor Pathway |
| 1-(3-Hydroxyphenoxy)-2-propanone | O-Demethylation |
| Formaldehyde | O-Demethylation |
| 3-Methoxyphenol (Guaiacol) | Ether Cleavage |
| 2-Hydroxyacetone | Ether Cleavage |
| 1-(3-Methoxyphenoxy)-2-propanol | Ketone Reduction |
| Hydroxylated Aromatic Derivatives | Photochemical Oxidation |
Potential Research Applications of 1 3 Methoxyphenoxy 2 Propanone in Advanced Materials and Agricultural Chemistry
Role as an Intermediate in the Synthesis of Novel Organic Compounds
The primary value of 1-(3-Methoxyphenoxy)-2-propanone in synthetic chemistry lies in its role as a versatile building block. The presence of the ketone functional group allows it to participate in a wide array of classic and modern organic reactions to build more complex molecular architectures.
One of the most significant potential applications is in reductive amination. This powerful chemical reaction transforms ketones and aldehydes into amines. organic-chemistry.orgmasterorganicchemistry.com In this process, this compound would first react with a primary or secondary amine to form an intermediate imine, which is then reduced to the corresponding amine. Mild and selective reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this transformation, as they tolerate many other functional groups. organic-chemistry.orgnih.gov This methodology opens a pathway to a vast library of novel substituted amines, where the 1-(3-methoxyphenoxy)propyl scaffold can be combined with numerous amine-containing molecules, each potentially having unique chemical or biological properties.
Furthermore, ketones are common precursors for the synthesis of heterocyclic compounds, which are central to medicinal and materials chemistry. For instance, the related compound phenoxy-2-propanone has been utilized in the preparation of a complex 1,2,4-triazolinium inner salt. sigmaaldrich.com This suggests that this compound could similarly serve as a starting material for creating novel triazoles, pyrazoles, or other heterocyclic systems through condensation and cyclization reactions with appropriate reagents like hydrazines or amidines. The compound's structure is also suitable for use in multi-component reactions, which allow for the efficient, atom-economical construction of complex molecules in a single step. nih.gov
| Reaction Type | Reactant(s) | Potential Product Class | Significance |
|---|---|---|---|
| Reductive Amination | Primary or Secondary Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Secondary or Tertiary Amines | Access to a large library of novel amine derivatives for screening. organic-chemistry.orgnih.gov |
| Heterocycle Synthesis | Hydrazine, Semicarbazide, etc. | Pyrazoles, Triazoles, etc. | Formation of core structures for pharmaceuticals and functional materials. sigmaaldrich.com |
| Wittig Reaction | Phosphonium Ylide | Substituted Alkenes | Carbon-carbon bond formation to create complex olefin structures. |
| Aldol Condensation | Aldehyde or Ketone (with base or acid catalyst) | β-Hydroxy ketones or α,β-Unsaturated ketones | Elaboration of the carbon skeleton. |
Applications in Polymer Chemistry as a Monomer or Additive
While this compound is not a traditional monomer, its chemical structure allows for its potential use as a precursor to polymer building blocks, particularly in the field of polyurethanes. Polyurethanes are a highly versatile class of polymers formed by the reaction of diisocyanates with polyols (molecules with two or more hydroxyl groups). utm.mymdpi.com
The ketone group of this compound can be readily reduced to a secondary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation would yield 1-(3-Methoxyphenoxy)-2-propanol , a molecule containing a hydroxyl group. While this resulting molecule is not a diol itself, it could be further modified or used as a monofunctional chain-terminating agent or a reactive diluent in polyurethane formulations.
A more direct route to creating a polymerizable monomer would involve a synthetic pathway to convert the starting compound into a diol. For instance, modifying the methoxy (B1213986) group or introducing another hydroxyl group onto the phenyl ring would create a diol that could act as a chain extender or be incorporated into a polyester (B1180765) or polyether polyol. Such a monomer could impart specific properties to the final polyurethane, such as altered thermal stability, flexibility, or refractive index, stemming from the presence of the bulky and somewhat polar phenoxy side group. The synthesis of poly(ether urethane)s from various bio-based aromatic diisocyanates and aliphatic diols demonstrates the modularity of this polymer system. researchgate.net
Functionality as a Photoinitiator in UV-Curable Systems
UV-curable systems are materials that rapidly transform from a liquid to a solid state upon exposure to ultraviolet light. This process, known as photopolymerization, relies on photoinitiators—molecules that absorb UV light and generate reactive species (typically free radicals) to initiate the polymerization of monomers and oligomers. polymerinnovationblog.comnih.gov
Photoinitiators are generally classified into two main types:
Type I (Unimolecular): These molecules undergo bond cleavage upon absorbing light to form two free radicals directly. polymerinnovationblog.com Common examples include α-hydroxyketones and phosphine (B1218219) oxides. songwon.com
Type II (Bimolecular): These initiators, upon light absorption, enter an excited state and then interact with a second molecule (a co-initiator, often an amine or alcohol) by abstracting a hydrogen atom. This transfer creates the radical that starts the polymerization process. polymerinnovationblog.com Benzophenone is a classic example of a Type II photoinitiator. acs.org
This compound does not fit the typical structure of a Type I photoinitiator. However, its aryl ketone structure is analogous to that of benzophenone. It is therefore plausible that it could function as a Type II photoinitiator. Upon exposure to UV radiation, the ketone's carbonyl group could be promoted to an excited triplet state. In this state, it could abstract a hydrogen atom from a suitable donor molecule present in the formulation, thereby generating an initiating radical. While there is no direct evidence of its use in this capacity, its photochemical potential based on its structure warrants exploratory research. acs.orgresearchgate.net
| Mechanism | Description | Example | Potential Role of this compound |
|---|---|---|---|
| Type I (Cleavage) | Unimolecular bond breaking upon UV absorption to form two radicals. polymerinnovationblog.com | Irgacure 184 (1-Hydroxy-cyclohexyl-phenyl-ketone) songwon.com | Unlikely; lacks the typical labile bond for α-cleavage. |
| Type II (H-Abstraction) | Bimolecular reaction where the excited initiator abstracts a hydrogen from a co-initiator. polymerinnovationblog.com | Benzophenone / Amine acs.org | Plausible; the aryl ketone moiety could abstract a hydrogen atom from a donor molecule when in an excited state. |
Exploratory Research in Agricultural Chemistry (e.g., as a precursor for pesticides or herbicides)
The development of new pesticides and herbicides is driven by the need for compounds with novel modes of action, improved efficacy, and better environmental profiles. This search relies heavily on the synthesis and screening of diverse chemical structures.
As a versatile chemical intermediate (as detailed in section 9.1), this compound represents a valuable starting point for creating libraries of new compounds for agrochemical screening. The combination of a stable aromatic ether and a reactive ketone handle allows for the systematic synthesis of various derivatives. For example, the amines, amides, and heterocyclic compounds derived from it could be tested for biological activity.
The phenoxy-ether linkage is a structural motif present in some existing agrochemicals, suggesting that scaffolds containing this feature are worthy of investigation. While no published research directly links this compound to the synthesis of a commercial pesticide or herbicide, its potential as a precursor remains. The synthesis of complex molecules like rhamnolipids for crop protection illustrates how multi-step synthetic pathways starting from simpler building blocks are crucial in this field. mdpi.com Therefore, this compound could serve as a foundational element in research programs aimed at discovering the next generation of crop protection agents.
Q & A
Q. What are the key physicochemical properties of 1-(3-Methoxyphenoxy)-2-propanone critical for experimental design?
- Answer: Understanding physicochemical properties is essential for solubility studies, reaction optimization, and analytical method development. Key properties include:
- Molecular Weight : Calculated as 194.22 g/mol (based on formula C10H12O3) .
- Polarity : The methoxyphenoxy group increases polarity, influencing solubility in solvents like ethanol or DMSO.
- Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can determine decomposition temperatures.
- Spectroscopic Signatures :
- UV-Vis : Absorption maxima near 220 nm (ε ≈ 5.8 × 10^4 L·mol⁻¹·cm⁻¹) for conjugated systems, similar to 1-(4-methoxyphenyl)-2-propanone .
- NMR : Aromatic protons in the 6.5–7.5 ppm range (1H NMR) and methoxy groups at ~3.8 ppm .
Methodological Tip : Use hyphenated techniques (e.g., LC-MS) to correlate retention times with mass spectra for purity assessment .
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
- Answer: Two primary routes are documented:
- Route 1: Nucleophilic Substitution
- Reagents : 3-methoxyphenol reacted with chloroacetone under basic conditions (e.g., K2CO3 in acetone).
- Optimization : Excess phenol (1.2–1.5 eq) improves yield; reflux at 60°C for 12–24 hours ensures completion .
- Route 2: Friedel-Crafts Acylation
- Reagents : Acetyl chloride and 3-methoxyphenol catalyzed by AlCl3 in dichloromethane.
- Challenges : Competing O-acylation requires low temperatures (0–5°C) and slow reagent addition .
Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirm product identity using GC-MS or HPLC .
Advanced Research Questions
Q. How can researchers resolve conflicting spectral data (e.g., NMR, MS) for this compound?
- Answer: Discrepancies often arise from impurities, tautomerism, or solvent effects. Strategies include:
- Reproducibility Tests : Repeat synthesis and analysis under controlled conditions (e.g., anhydrous solvents).
- Cross-Validation : Compare with reference spectra from databases like NIST or PubChem . For example, the molecular ion peak (m/z 194) in MS should align with the molecular formula .
- Advanced NMR : Use 2D techniques (HSQC, HMBC) to assign ambiguous signals, particularly for methoxyphenoxy protons .
Case Study : A study on 1-(4-hydroxy-3-methoxyphenyl)-2-propanone resolved conflicting NMR data by correlating HMBC couplings with computational models .
Q. What strategies are effective in isolating and purifying this compound from complex reaction mixtures?
- Answer:
- Liquid-Liquid Extraction : Use ethyl acetate to separate the product from aqueous byproducts (e.g., unreacted phenol).
- Column Chromatography : Optimize mobile phases (e.g., hexane/ethyl acetate gradients) based on TLC results.
- Crystallization : Recrystallize from ethanol/water mixtures to enhance purity (>98%) .
Analytical QC : Post-purification, validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm absence of residual solvents (e.g., acetone) using headspace GC .
Q. How do structural modifications at the methoxyphenoxy group influence the reactivity of this compound?
- Answer: Substituents alter electronic and steric effects:
- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity of the ketone, enhancing nucleophilic addition rates (e.g., Grignard reactions) .
- Bulkier Substituents : Steric hindrance reduces reaction rates in SN2 pathways but may favor alternative mechanisms (e.g., radical reactions) .
Experimental Design : Synthesize analogs (e.g., 1-(3-chlorophenoxy)-2-propanone) and compare reaction kinetics via UV-Vis or NMR monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
